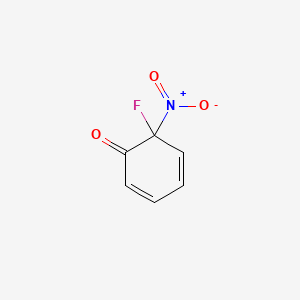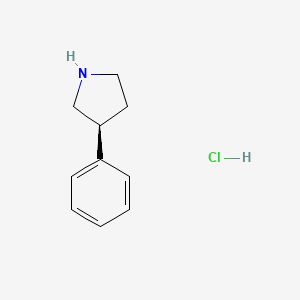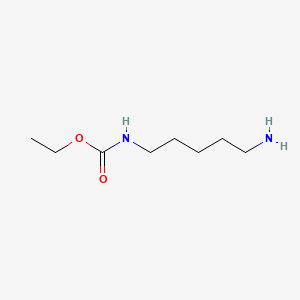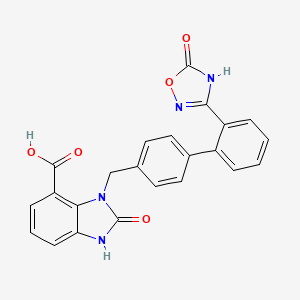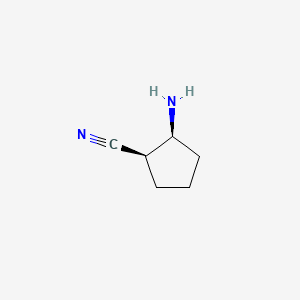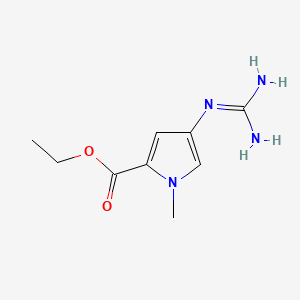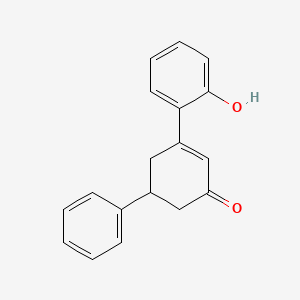
L-Phenylalanine tert-Butyl Ester-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine tert-Butyl Ester-d5 is a deuterated derivative of L-Phenylalanine tert-Butyl Ester. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C13H14D5NO2 and a molecular weight of 226.33 . The presence of deuterium atoms makes it useful in various analytical techniques, including mass spectrometry.
Preparation Methods
The synthesis of L-Phenylalanine tert-Butyl Ester-d5 typically involves the esterification of L-Phenylalanine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents to drive the reaction to completion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
L-Phenylalanine tert-Butyl Ester-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
L-Phenylalanine tert-Butyl Ester-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and peptide synthesis.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: The compound is used in the production of agrochemicals, dyestuffs, and other fine chemicals.
Mechanism of Action
The mechanism of action of L-Phenylalanine tert-Butyl Ester-d5 involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it a valuable tool in studying enzyme kinetics and metabolic pathways .
Comparison with Similar Compounds
L-Phenylalanine tert-Butyl Ester-d5 can be compared with other similar compounds, such as:
L-Phenylalanine tert-Butyl Ester: The non-deuterated version, which is commonly used in peptide synthesis.
D-Phenylalanine tert-Butyl Ester: The D-enantiomer, which has different biological activities and applications.
L-Tyrosine tert-Butyl Ester: Another amino acid ester used in similar research applications
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in analytical and research applications.
Properties
CAS No. |
1177315-89-7 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
226.331 |
IUPAC Name |
tert-butyl (2S)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m0/s1/i4D,5D,6D,7D,8D |
InChI Key |
QOISWWBTZMFUEL-MEKJEUOKSA-N |
SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N |
Synonyms |
Phenylalanine tert-Butyl Ester-d5; tert-Butyl (S)-2-Amino-3-phenylpropanoate-d5; tert-Butyl L-Phenylalaninate-d5; (S)-2-Amino-3-phenylpropionic Acid tert-Butyl Ester-d5; L-Phenylalanine, 1,1-Dimethylethyl Ester-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Azeto[1,2-a]pyrrolo[3,4-c]pyrrole](/img/structure/B569218.png)
![N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B569219.png)
